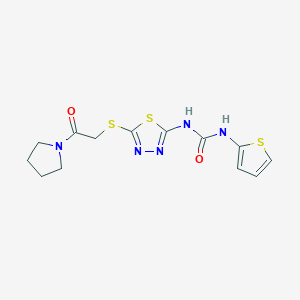
1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H15N5O2S3 and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methodologies and Derivatives : Researchers have developed methods for synthesizing urea derivatives, including those with 1,3,4-thiadiazol-2-yl structures. For instance, a new convenient way to synthesize 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation has been reported, highlighting efficient synthetic routes for such compounds (Li & Chen, 2008)[https://consensus.app/papers/convenient-synthesize-134‐thiadiazol‐2‐yl-derivatives-li/04b8a98e77575ea9b114fac2e2947dc9/?utm_source=chatgpt]. These methods offer advantages in reaction time and yield, showcasing the compound's versatility in chemical synthesis.
Biological Activities and Applications
Anticancer Properties : Certain derivatives of 1,3,4-thiadiazol-2-yl urea have demonstrated potent anti-CML (chronic myeloid leukemia) activity, affecting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. This suggests their potential as therapeutic agents against specific types of cancer (Li et al., 2019)[https://consensus.app/papers/design-synthesis-novel-li/d317a808a40352b3ab04cb6d519a7513/?utm_source=chatgpt].
Antibacterial and Antifungal Activities : The synthesis of new heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of thiadiazol-2-yl urea, has been explored for their antibacterial properties. These compounds have been found to possess significant antibacterial activities, indicating their potential use in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013)[https://consensus.app/papers/synthesis-antibacterial-evaluation-novel-heterocyclic-azab/f931469cddf151fb8e645166242c8d04/?utm_source=chatgpt].
Insecticidal Effects : Research into the insecticidal properties of thiadiazole derivatives against agricultural pests, such as the cotton leafworm, has shown promising results. This opens up potential applications in pest management and the development of new insecticides (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].
Propiedades
IUPAC Name |
1-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S3/c19-10(18-5-1-2-6-18)8-22-13-17-16-12(23-13)15-11(20)14-9-4-3-7-21-9/h3-4,7H,1-2,5-6,8H2,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNOVRXUUHXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

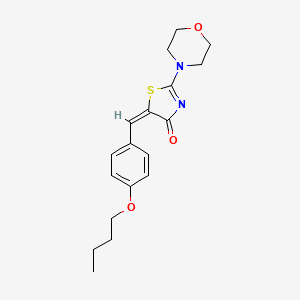
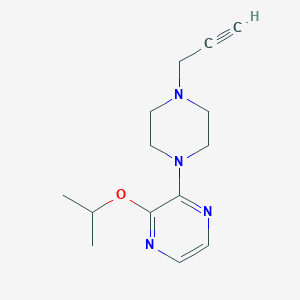
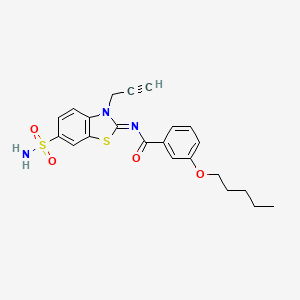
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)
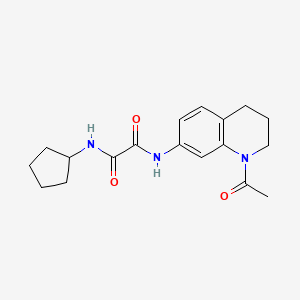
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)
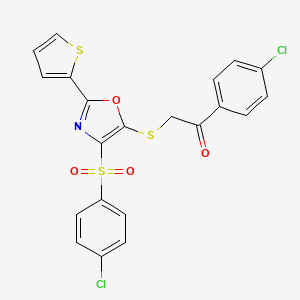
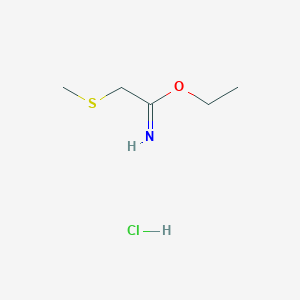
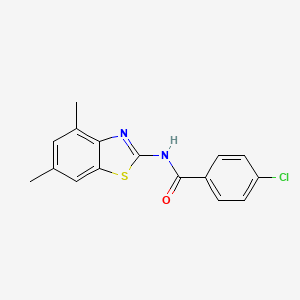
![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)